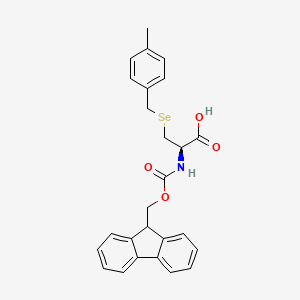

Fmoc-Sec(pMeBzl)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-Sec(pMeBzl)-OH, also known as 9-fluorenylmethyloxycarbonyl-selenocysteine(p-methylbenzyl)-OH, is a derivative of selenocysteine. Selenocysteine is an amino acid that contains selenium, which is an essential trace element in the human diet. The Fmoc group is a protecting group used in peptide synthesis to protect the amino group of amino acids during the synthesis process.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Sec(pMeBzl)-OH typically involves the protection of the selenocysteine amino group with the Fmoc group. This is achieved through a series of chemical reactions that include the use of various reagents and solvents. The process generally involves the following steps:

Protection of the Selenol Group: The selenol group of selenocysteine is protected using a suitable protecting group such as p-methylbenzyl.

Fmoc Protection: The amino group of the protected selenocysteine is then protected with the Fmoc group using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as diisopropylethylamine (DIPEA).

Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale purification methods such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-Sec(pMeBzl)-OH undergoes various chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides.

Oxidation and Reduction: The selenol group can undergo oxidation to form diselenides or reduction to regenerate the selenol group.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and coupling reagents like HOBt (1-hydroxybenzotriazole) are used for peptide bond formation.

Oxidation: Hydrogen peroxide or other mild oxidizing agents can be used to oxidize the selenol group.

Major Products

Deprotected Selenocysteine: Removal of the Fmoc group yields free selenocysteine.

Peptide Conjugates: Coupling reactions result in the formation of peptides containing selenocysteine.

Wissenschaftliche Forschungsanwendungen

Fmoc-Sec(pMeBzl)-OH has several applications in scientific research:

Peptide Synthesis: It is used in the synthesis of selenocysteine-containing peptides, which are important in studying the role of selenium in biological systems.

Protein Engineering:

Medicinal Chemistry: Selenocysteine-containing peptides have potential therapeutic applications due to their antioxidant properties.

Biological Studies: Research on selenoproteins, which contain selenocysteine, is crucial for understanding their role in human health and disease.

Wirkmechanismus

The mechanism of action of Fmoc-Sec(pMeBzl)-OH involves its incorporation into peptides and proteins. Selenocysteine is known to participate in redox reactions due to the unique properties of selenium. It acts as a catalytic residue in the active sites of selenoproteins, facilitating various biochemical reactions. The Fmoc group serves as a temporary protecting group during peptide synthesis, ensuring the selective formation of peptide bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-Cys(Trt)-OH: 9-fluorenylmethyloxycarbonyl-cysteine(trityl)-OH, a cysteine derivative with a trityl protecting group.

Fmoc-Sec(Bzl)-OH: 9-fluorenylmethyloxycarbonyl-selenocysteine(benzyl)-OH, a selenocysteine derivative with a benzyl protecting group.

Uniqueness

Fmoc-Sec(pMeBzl)-OH is unique due to the presence of the p-methylbenzyl protecting group, which provides specific steric and electronic properties. This compound is particularly useful in the synthesis of selenocysteine-containing peptides, offering distinct advantages in terms of stability and reactivity compared to other selenocysteine derivatives.

Biologische Aktivität

Fmoc-Sec(pMeBzl)-OH, also known as Fmoc-S-4-methoxybenzyl selenocysteine, is a derivative of selenocysteine that is utilized in peptide synthesis. This compound has garnered attention due to its unique properties and potential applications in various biological contexts, particularly in the synthesis of peptides with enhanced biological activities.

This compound has the following chemical formula:

- Molecular Formula : C₁₆H₁₅NO₄Se

- Molecular Weight : 360.33 g/mol

This compound features a Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is crucial for solid-phase peptide synthesis (SPPS), allowing for selective deprotection during peptide assembly.

Antioxidant Properties

Research indicates that selenocysteine derivatives, including this compound, exhibit antioxidant properties. Selenoamino acids are known to play a role in redox biology, contributing to cellular defense mechanisms against oxidative stress. The presence of selenium in these compounds enhances their ability to scavenge free radicals and reduce oxidative damage in biological systems .

Antimicrobial Activity

This compound has been incorporated into peptides that display antimicrobial properties. For instance, when included in the structure of antimicrobial peptides like human β-defensin 3 (HBD-3), it enhances the peptide's efficacy against resistant bacterial strains. The incorporation of selenocysteine into such peptides has been shown to improve their interaction with microbial membranes, thereby increasing their antimicrobial potency .

Synthesis and Applications

The synthesis of this compound typically involves solid-phase peptide synthesis techniques. The compound can be synthesized using various protecting groups that are stable under acidic conditions, allowing for efficient peptide assembly and subsequent deprotection.

Case Study: Peptide Synthesis

In a study focusing on the synthesis of selenocysteine-containing peptides, this compound was utilized as a building block. The research demonstrated that peptides synthesized with this compound exhibited improved stability and bioactivity compared to those synthesized with traditional cysteine residues .

Data Table: Comparison of Biological Activities

| Compound | Antioxidant Activity | Antimicrobial Activity | Stability in SPPS |

|---|---|---|---|

| This compound | High | Effective against resistant strains | High |

| Fmoc-Cys-OH | Moderate | Moderate | Moderate |

| Fmoc-Sec(Xan)-OH | High | Effective | High |

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylselanyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4Se/c1-17-10-12-18(13-11-17)15-32-16-24(25(28)29)27-26(30)31-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTNSAXNCVVXSV-DEOSSOPVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C[Se]C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4Se |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.